4-bromo-1-isocyanato-2-methoxybenzene
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Overview
Description
4-bromo-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-bromo-2-methoxyaniline with phosgene (COCl2) under controlled conditions to form the isocyanate derivative .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-isocyanato-2-methoxybenzene may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) as catalysts.
Nucleophilic Addition: Reagents such as primary and secondary amines are used under mild conditions to form urea derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Addition Reactions: Products include urea derivatives when reacted with amines.
Scientific Research Applications
4-bromo-1-isocyanato-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-isocyanato-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-1-isocyanato-2-methoxybenzene is unique due to the presence of both an isocyanate group and a bromine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1219731-97-1 |
---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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